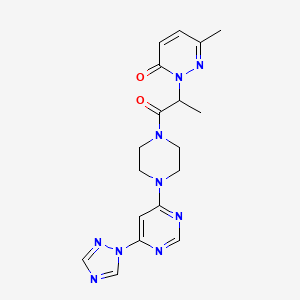

2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-methylpyridazin-3(2H)-one

Descripción

Propiedades

IUPAC Name |

6-methyl-2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-2-yl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N9O2/c1-13-3-4-17(28)27(23-13)14(2)18(29)25-7-5-24(6-8-25)15-9-16(21-11-20-15)26-12-19-10-22-26/h3-4,9-12,14H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCGMLDLTLUJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-methylpyridazin-3(2H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features multiple pharmacophoric elements, including:

- Triazole ring : Known for its role in various biological activities.

- Pyrimidine and piperazine moieties : Contributing to the compound's interaction with biological targets.

The molecular formula is with a molecular weight of approximately 378.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing binding affinity. This interaction may inhibit enzyme activity or block receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar triazole-containing compounds. For instance:

- A series of substituted pyrimidine derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . The presence of the triazole moiety was crucial for this activity.

Anticancer Activity

Research has indicated that compounds with similar structures may possess anticancer properties. For example:

- Compounds derived from piperazine and pyrimidine scaffolds have shown moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established drugs such as Olaparib .

Case Study 1: Antitubercular Activity

In a study aimed at identifying potent anti-tubercular agents, derivatives similar to our compound were synthesized and tested against Mycobacterium tuberculosis H37Ra. Five compounds demonstrated significant activity with IC90 values between 3.73 and 4.00 μM . This highlights the potential of triazole-based scaffolds in developing new anti-tubercular drugs.

Case Study 2: Cytotoxicity Assessment

The cytotoxicity of these compounds was evaluated on human embryonic kidney (HEK-293) cells. The results indicated that the most active compounds were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Research Findings Summary Table

| Study | Biological Activity | IC50/IC90 Values | Notes |

|---|---|---|---|

| Study 1 | Antitubercular | IC90: 3.73 - 4.00 μM | Significant activity against Mycobacterium tuberculosis |

| Study 2 | Anticancer | IC50: Comparable to Olaparib | Moderate efficacy against breast cancer cells |

| Study 3 | Cytotoxicity | Non-toxic at therapeutic doses | Safe for further development |

Q & A

Q. What are the key synthetic steps and challenges in preparing 2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-methylpyridazin-3(2H)-one?

- Methodological Answer : The synthesis involves multi-step reactions, including heterocyclic ring formation, coupling of piperazine and pyridazine moieties, and functionalization of the triazole group. Key challenges include:

-

Coupling Reactions : Use of coupling agents (e.g., EDCI or DCC) to link the pyrimidine and piperazine units under anhydrous conditions .

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

-

Purification : Column chromatography or preparative HPLC is critical for isolating the final compound due to structurally similar byproducts .

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| Triazole Functionalization | NaN₃, CuI, DMF, 80°C | Introduce triazole ring | 60-75% |

| Piperazine Coupling | EDCI, DCM, RT | Link pyrimidine-piperazine | 50-65% |

| Final Cyclization | K₂CO₃, MeOH, reflux | Form pyridazinone core | 40-55% |

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of triazole and pyridazine rings. For example, the pyridazinone carbonyl signal appears at ~165 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₂N₁₀O₂: 483.19) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What in vitro assays are suitable for initial biological evaluation?

- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., triazole for kinase inhibition, piperazine for CNS targets):

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced Research Questions

Q. How can reaction yields be systematically optimized using Design of Experiments (DOE)?

- Methodological Answer : Apply DOE to variables like temperature, solvent polarity, and catalyst loading:

- Factorial Design : Test solvent combinations (e.g., DMF:EtOH ratios) to optimize solubility of intermediates .

- Response Surface Methodology (RSM) : Model the impact of temperature (60-100°C) and reaction time (12-24 hrs) on cyclization efficiency .

- Case Study : A 2³ factorial design increased coupling reaction yield from 52% to 68% by adjusting DMF content (70%) and reducing CuI catalyst loading .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:

- Orthogonal Assays : Compare results from fluorescence-based and radiometric kinase assays to rule out interference .

- Stability Studies : Use LC-MS to monitor compound degradation in cell culture media (e.g., pH-dependent hydrolysis of pyridazinone) .

- Structural Analog Comparison : Test derivatives (e.g., methyl vs. ethyl substituents) to isolate activity trends .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., triazole binding to EGFR’s ATP pocket) .

-

QSAR Modeling : Develop 2D-QSAR models using descriptors like logP and polar surface area to predict antimicrobial activity .

-

Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in pyridazinone) using Schrödinger’s Phase .

- Data Table : Substituent Effects on Biological Activity

| Substituent Position | Modification | Activity Impact (IC₅₀) | Source |

|---|---|---|---|

| Pyridazinone C-6 | Methyl → Ethyl | 2.5-fold ↓ in kinase inhibition | |

| Triazole N-1 | H → Methyl | 10-fold ↑ in antibacterial MIC | |

| Piperazine N-4 | Phenyl → Pyrimidine | Improved CNS penetration |

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer :

- Target Hypothesis : Link to kinase signaling pathways (e.g., MAPK/ERK) based on triazole’s ATP-mimetic properties .

- Pharmacokinetic Modeling : Predict blood-brain barrier penetration using in silico tools (e.g., SwissADME) to align with CNS drug design principles .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to validate downstream pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.